molecular formula C17H19NO B1628652 7,7-Diphenyl-1,4-oxazepane CAS No. 60163-54-4

7,7-Diphenyl-1,4-oxazepane

Cat. No. B1628652
CAS RN: 60163-54-4
M. Wt: 253.34 g/mol
InChI Key: AWHURECHDLFJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diphenyl-1,4-oxazepane is a chemical compound with the molecular formula C17H19NO . It has a molecular weight of 253.34 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has seen significant developments in recent years . N-Propargylamines, versatile building blocks in organic synthesis, have been successfully transformed into many significant N-heterocycles . The synthesis of 1,4-oxazepane cores from N-propargylamines has undergone an explosive growth due to high atom economy and shorter synthetic routes .


Molecular Structure Analysis

The molecular structure of 7,7-Diphenyl-1,4-oxazepane is represented by the formula C17H19NO . Unfortunately, more detailed structural information or analysis is not available in the search results.

Future Directions

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone significant growth in recent years . This suggests that there may be future developments in the synthesis and application of compounds like 7,7-Diphenyl-1,4-oxazepane.

properties

IUPAC Name

7,7-diphenyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHURECHDLFJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605467
Record name 7,7-Diphenyl-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Diphenyl-1,4-oxazepane

CAS RN

60163-54-4
Record name 7,7-Diphenyl-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Diphenyl-1,4-oxazepane
Reactant of Route 2
7,7-Diphenyl-1,4-oxazepane
Reactant of Route 3
7,7-Diphenyl-1,4-oxazepane
Reactant of Route 4
7,7-Diphenyl-1,4-oxazepane
Reactant of Route 5
7,7-Diphenyl-1,4-oxazepane
Reactant of Route 6
7,7-Diphenyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.